![molecular formula C13H13NO B3089364 (E)-4-(1-methyl-1H-indol-3-yl)but-3-en-2-one CAS No. 119216-22-7](/img/structure/B3089364.png)
(E)-4-(1-methyl-1H-indol-3-yl)but-3-en-2-one
Overview
Description
“(E)-4-(1-Methyl-1H-indol-3-yl)but-3-en-2-one” is a chemical compound . It is also known as 1-methyltryptophan and is derived from the essential amino acid tryptophan .
Molecular Structure Analysis
The molecular formula of this compound is C13H13NO . Detailed structural analysis was not found in the search results.Physical And Chemical Properties Analysis
This compound has a molecular weight of 199.25 . Further physical and chemical properties were not found in the search results.Scientific Research Applications
Synthesis and Characterization
Synthesis and Biological Activities of Transition Metal Complexes : The compound derived from (E)-4-(1-methyl-1H-indol-3-yl)but-3-en-2-one, specifically its thiosemicarbazone version, was synthesized and characterized. Transition metal(II) complexes of this ligand were prepared and studied for potential anti-inflammatory, antibacterial, and antitumor activities (Qu et al., 2006).
Microwave-Assisted Synthesis of Novel Indole Derivatives : Microwave irradiation was used for the synthesis of novel indole derivatives, including those derived from this compound. This method showed advantages in reducing reaction time and improving yields compared to conventional methods (Anekal & Biradar, 2012).
Corrosion Inhibition
- Corrosion Inhibitors for Mild Steel : Alkylated indoles derived from this compound were evaluated as corrosion inhibitors for mild steel in acidic solutions. Experimental and theoretical studies suggested their high inhibition efficiency and their ability to adsorb on the steel surface (Verma et al., 2016).
Pharmaceutical Applications
Steroid 5 Alpha-Reductase Inhibitors : Certain derivatives of this compound were shown to be potent inhibitors of steroid 5 alpha-reductase in the rat prostate, indicating potential applications in pharmaceuticals (Kumazawa et al., 1995).
Intermediate in Anticancer Compounds Synthesis : The compound (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one, an intermediate in the synthesis of various biologically active compounds such as osimertinib, was synthesized using this compound as a starting material. This indicates its role in the synthesis of anticancer drugs (Zou et al., 2018).
Antifungal and Antimalarial Activities
- Prenylindoles with Antifungal and Antimalarial Activities : Derivatives of this compound were isolated from Tanzanian Monodora and Isolona species, showing antifungal and antimalarial activities (Nkunya et al., 2004).
properties
IUPAC Name |
4-(1-methylindol-3-yl)but-3-en-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-10(15)7-8-11-9-14(2)13-6-4-3-5-12(11)13/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYQBFAGILCNRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CN(C2=CC=CC=C21)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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